molecular formula C6H12Cl2N4O2 B12350262 6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride

6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride

Cat. No.: B12350262
M. Wt: 243.09 g/mol
InChI Key: OBQVZHSMMHDXRX-UHFFFAOYSA-N
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Description

6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride is a chemical compound with a unique structure that includes both amino and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride typically involves the reaction of 5-chloro-1,3-diazinane-2,4-dione with 2-aminoethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is continuously extracted and purified using automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in solvents like water, methanol, or ethanol at temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride is unique due to its specific combination of amino and chloro functional groups, which confer distinct reactivity and potential applications in diverse fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C6H12Cl2N4O2

Molecular Weight

243.09 g/mol

IUPAC Name

6-(2-aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C6H11ClN4O2.ClH/c7-3-4(9-2-1-8)10-6(13)11-5(3)12;/h3-4,9H,1-2,8H2,(H2,10,11,12,13);1H

InChI Key

OBQVZHSMMHDXRX-UHFFFAOYSA-N

Canonical SMILES

C(CNC1C(C(=O)NC(=O)N1)Cl)N.Cl

Origin of Product

United States

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